N-Butyl-N-(4-propoxyphenyl)amine
Description
Nomenclature and Structural Context of N-Butyl-N-(4-propoxyphenyl)amine
This compound is a tertiary amine, a class of organic compounds derived from ammonia (B1221849) where all three hydrogen atoms are replaced by organic groups. ucalgary.ca The naming of this specific molecule follows the systematic nomenclature rules for amines. chemistrysteps.com
The name can be deconstructed to understand its structure:
Amine: This indicates the presence of a nitrogen-containing functional group.
N-Butyl: A butyl group (CH₃(CH₂)₃-) is attached directly to the nitrogen atom. The "N-" prefix specifies that the butyl group is a substituent on the nitrogen. libretexts.org
N-(4-propoxyphenyl): A 4-propoxyphenyl group is also attached to the nitrogen atom. This group consists of a phenyl ring (a benzene (B151609) ring as a substituent) with a propoxy group (-OCH₂CH₂CH₃) at the fourth carbon position of the ring, para to the point of attachment to the nitrogen.
Therefore, the structure consists of a central nitrogen atom bonded to a butyl group and a 4-propoxyphenyl group. As an amine with the nitrogen atom directly bonded to an aromatic ring (the phenyl part of the propoxyphenyl group), it is classified as an aryl amine. nih.gov The chemical reactivity of aryl amines is influenced by the interaction between the amino group and the aromatic system. nih.gov
Table 1: Chemical Properties of this compound
| Property | Value |
|---|---|
| Molecular Formula | C₁₃H₂₁NO |
| Molecular Weight | 207.32 g/mol scbt.com |
Significance and Research Trajectory within Aryl Amine Chemistry
Aryl amines are a cornerstone of organic chemistry, with a rich history and a dynamic research trajectory. The common feature of this class is an amino group attached to an aromatic system, which confers specific chemical properties and reactivity. nih.gov
The synthesis of aryl amines is a significant area of research. Modern organometallic catalysis has provided powerful methods for their formation, with the Buchwald-Hartwig amination being a prominent example. organic-chemistry.orgwikipedia.org This reaction involves the palladium-catalyzed coupling of an amine with an aryl halide, enabling the construction of complex aryl amines from readily available precursors. organic-chemistry.orgmdpi.com Research continues to focus on developing more efficient and general catalytic systems, for instance, using copper or iron, to broaden the scope and functional group tolerance of these transformations. organic-chemistry.org
Aryl amines are widely investigated for their practical applications, particularly as antioxidants. tcichemicals.com For example, N,N'-Di-2-butyl-1,4-phenylenediamine is used industrially to prevent the degradation of oils, lubricants, and waxes. wikipedia.org In the realm of materials science, triarylamines are key building blocks for organic electronic materials used in devices like organic light-emitting diodes (OLEDs) and organic solar cells, due to their electron-donating properties. mdpi.com
Furthermore, the antioxidant properties of some aryl amine derivatives have prompted research into their potential biological applications. Nitrones, such as α-phenyl-N-tert-butylnitrone (PBN), which are structurally related to amines, have been studied for their neuroprotective effects, acting as free radical scavengers. mdpi.comcsic.esnih.gov This line of research seeks to develop synthetic antioxidants that could be relevant in contexts of oxidative stress. nih.gov
The compound this compound, with its aryl amine core and alkyl and alkoxy substituents, fits within this research landscape as a potential antioxidant or as a synthetic intermediate for more complex functional molecules.
Structure
3D Structure
Properties
IUPAC Name |
N-butyl-4-propoxyaniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H21NO/c1-3-5-10-14-12-6-8-13(9-7-12)15-11-4-2/h6-9,14H,3-5,10-11H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XKTSXRFPQQEVMN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCNC1=CC=C(C=C1)OCCC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H21NO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.31 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthetic Methodologies and Mechanistic Investigations
Direct Synthesis of N-Butyl-N-(4-propoxyphenyl)amine and Analogues
Direct methods for the synthesis of the target compound involve the formation of the crucial C-N bond between the butyl group and the nitrogen atom of a 4-propoxyphenylamine precursor in a single key step. Two primary strategies for this direct approach are reductive amination and N-alkylation.
Reductive Amination Protocols and Mechanisms
Reductive amination is a powerful and widely used method for the formation of amines. youtube.comorganic-chemistry.org This process involves the reaction of a carbonyl compound with an amine to form an imine or iminium ion intermediate, which is then reduced in situ to the corresponding amine. youtube.comyoutube.com For the synthesis of this compound, this would involve the reaction of 4-propoxyaniline (B1293681) with butanal.
The mechanism of reductive amination proceeds in two key stages. youtube.comyoutube.com First, the nucleophilic nitrogen of 4-propoxyaniline attacks the electrophilic carbonyl carbon of butanal to form a hemiaminal intermediate. This intermediate then undergoes dehydration to form an N-substituted imine. In the second stage, a reducing agent, present in the reaction mixture, reduces the imine to the final secondary amine product, this compound.
A variety of reducing agents can be employed for this transformation, with the choice often depending on the specific substrates and desired reaction conditions. Common reducing agents include sodium borohydride (B1222165) (NaBH₄), sodium cyanoborohydride (NaBH₃CN), and sodium triacetoxyborohydride (B8407120) (NaBH(OAc)₃). youtube.com Catalytic hydrogenation can also be utilized for the reduction of the imine intermediate. youtube.com
Table 1: Reductive Amination for the Synthesis of Secondary Amines
| Amine Reactant | Carbonyl Reactant | Reducing Agent | Catalyst | Solvent | Temperature (°C) | Yield (%) | Reference |
| Aniline (B41778) | Benzaldehyde | NaBH₄ | DOWEX(R)50WX8 | THF | Room Temp | 91 | libretexts.org |
| p-Anisidine | 4-Methylpentan-2-one | H₂ | [Cp*Ir(III)] | Toluene | 35 | Good | masterorganicchemistry.com |
| Aniline | Various Aldehydes | Phenylsilane | [RuCl₂(p-cymene)]₂ | - | - | Good | organic-chemistry.org |
This table presents examples of reductive amination for the synthesis of various secondary amines, illustrating the range of conditions and catalysts that can be employed.
N-Alkylation Strategies for Secondary Aryl Amines
The direct N-alkylation of a primary arylamine, such as 4-propoxyaniline, with a butyl halide (e.g., butyl bromide or iodide) offers another route to this compound. This reaction typically proceeds via a nucleophilic substitution mechanism (Sₙ2), where the nitrogen atom of the amine acts as the nucleophile, attacking the electrophilic carbon of the alkyl halide and displacing the halide leaving group.
A significant challenge in this approach is the potential for over-alkylation, leading to the formation of the tertiary amine and even a quaternary ammonium (B1175870) salt. To control the selectivity towards the desired secondary amine, reaction conditions such as temperature, stoichiometry of reactants, and the choice of base are crucial. The use of a suitable base is often necessary to neutralize the hydrogen halide formed during the reaction and to deprotonate the primary amine, thereby increasing its nucleophilicity.
Recent advancements in catalysis have provided more selective methods for N-alkylation. For instance, metal-based catalysts, including those based on cobalt and ruthenium, have been shown to effectively catalyze the N-alkylation of anilines with alcohols, which are considered greener alkylating agents than alkyl halides. wikipedia.orgchemistrysteps.com
Table 2: N-Alkylation for the Synthesis of Secondary Amines
| Amine Reactant | Alkylating Agent | Catalyst | Base | Solvent | Temperature (°C) | Yield (%) | Reference |
| Benzylamine | Benzyl bromide | Al₂O₃-OK | - | Acetonitrile | 30 | High | youtube.com |
| Piperidine | Methanol | (H₃O)₂[(W₆Cl₈)Cl₆]/SiO₂ | - | - | 350 | 95 (selectivity) | masterorganicchemistry.com |
| Aniline | Benzyl alcohol | Co-MOF | - | - | - | Excellent | wikipedia.org |
This table showcases various N-alkylation methods for the synthesis of secondary amines, highlighting both traditional and modern catalytic approaches.
Indirect Synthetic Pathways for Aryl Amines
Indirect methods involve the synthesis of a precursor molecule that already contains the desired carbon skeleton and functional groups, which is then converted to the target amine in a final step. These pathways can offer advantages in terms of controlling regioselectivity and avoiding over-alkylation.
Phthalimide-Based Amine Synthesis (Gabriel Method)
The Gabriel synthesis is a classic and reliable method for the preparation of primary amines, which can then be further alkylated to secondary amines. nrochemistry.comlibretexts.orgucalgary.cachemistrysteps.com In the context of synthesizing this compound, one could envision a two-step process. First, 4-propoxyaniline could be protected as its phthalimide (B116566) derivative. However, the Gabriel synthesis is traditionally used for the synthesis of primary amines from alkyl halides. A more plausible, though multi-step, approach would be to first synthesize N-butylphthalimide from potassium phthalimide and a butyl halide. The resulting N-butylphthalimide can then be subjected to hydrazinolysis or acidic hydrolysis to yield butylamine (B146782). nrochemistry.comlibretexts.org This primary amine could then be reacted with a suitable 4-propoxyphenyl derivative, for instance, via reductive amination as described in section 2.1.1.
The mechanism of the Gabriel synthesis involves the nucleophilic attack of the phthalimide anion on an alkyl halide. libretexts.org The resulting N-alkylphthalimide is then cleaved, typically with hydrazine, to release the primary amine and phthalhydrazide. nrochemistry.com While effective for primary amines, its application to directly form a secondary amine like this compound in one pot is not standard.
Reduction of Precursor Functional Groups (e.g., Amides, Nitriles, Nitro Compounds)
A versatile indirect route to this compound involves the synthesis of a suitable precursor amide, followed by its reduction. Specifically, one could prepare N-(4-propoxyphenyl)butanamide by reacting 4-propoxyaniline with butanoyl chloride or butanoic anhydride (B1165640). This amide can then be reduced to the target secondary amine.
A powerful reducing agent commonly used for this transformation is lithium aluminum hydride (LiAlH₄). masterorganicchemistry.comscribd.comnrochemistry.comwikipedia.orgnumberanalytics.com The mechanism of amide reduction with LiAlH₄ involves the initial nucleophilic attack of a hydride ion on the carbonyl carbon of the amide. This is followed by the coordination of the oxygen atom to the aluminum species, making it a good leaving group. A second hydride transfer then occurs to the resulting iminium ion intermediate, yielding the final amine. scribd.comnrochemistry.com
Similarly, the reduction of nitriles can provide primary amines, which can then be alkylated. For instance, the reduction of a suitable nitrile could yield butylamine, which could then be reacted with a 4-propoxyphenyl derivative. The reduction of aromatic nitro compounds is a common method for preparing arylamines. nrochemistry.com Thus, one could start with 1-nitro-4-propoxybenzene, reduce it to 4-propoxyaniline, and then introduce the butyl group via methods described in section 2.1.
Rearrangement Reactions (e.g., Hofmann, Curtius)
Rearrangement reactions provide another set of indirect methods for the synthesis of amines, often with the loss of a carbon atom.
The Hofmann rearrangement involves the conversion of a primary amide to a primary amine with one less carbon atom. thermofisher.comnih.govmasterorganicchemistry.comnih.gov This reaction is typically carried out using bromine or another halogen in the presence of a strong base. thermofisher.comnih.gov The mechanism proceeds through the formation of an N-bromoamide intermediate, which then rearranges to an isocyanate. Hydrolysis of the isocyanate yields the primary amine and carbon dioxide. nih.gov To synthesize this compound via this route, one could potentially start with a precursor that, after the rearrangement, yields either the butylamine or the 4-propoxyaniline, which would then be subjected to a subsequent alkylation or reductive amination step. A direct synthesis of the target secondary amine via this method is not straightforward.
The Curtius rearrangement offers a similar transformation of an acyl azide (B81097) to an isocyanate, which can then be hydrolyzed to a primary amine. organic-chemistry.orgwikipedia.org The acyl azide is typically prepared from a carboxylic acid derivative. The key advantage of the Curtius rearrangement is that it often proceeds under milder conditions than the Hofmann rearrangement. Similar to the Hofmann rearrangement, the Curtius rearrangement primarily yields primary amines. Therefore, a multi-step sequence would be required to arrive at the desired secondary amine, this compound. For instance, one could synthesize 4-propoxybenzoyl azide, perform the Curtius rearrangement to obtain 4-propoxyaniline, and then introduce the butyl group.
Protective Group Chemistry in Amine Synthesis
The synthesis of N-substituted amines, such as this compound, often necessitates the use of protecting groups to ensure selectivity and prevent undesirable side reactions. The inherent nucleophilicity of the amine nitrogen can lead to over-alkylation or reactions with other functional groups present in the molecule. Protective group strategies circumvent these issues by temporarily masking the amine functionality, allowing for controlled modifications elsewhere in the structure.
A common approach for the synthesis of secondary amines like this compound involves a three-step sequence: protection of the primary amine, N-alkylation, and subsequent deprotection.
Step 1: Protection of the Primary Amine (4-propoxyaniline)
The initial step involves the protection of the primary amino group of 4-propoxyaniline. Carbamate-based protecting groups, such as the tert-butyloxycarbonyl (Boc) and benzyloxycarbonyl (Cbz) groups, are widely employed for this purpose. masterorganicchemistry.com These groups effectively reduce the nucleophilicity of the amine, preventing multiple alkylations in the subsequent step.
Step 2: N-Alkylation of the Protected Amine
Once the amine is protected, the resulting N-(4-propoxyphenyl)carbamate can be selectively N-alkylated. This is typically achieved by treating the protected amine with a suitable base to deprotonate the nitrogen, followed by the addition of an alkylating agent, in this case, a butyl halide (e.g., 1-bromobutane (B133212) or 1-iodobutane). The carbamate (B1207046) structure facilitates the deprotonation of the N-H bond, and the resulting anion readily undergoes nucleophilic substitution with the alkyl halide.
Alternative methods for N-alkylation of protected anilines have been explored, including copper-catalyzed cross-coupling reactions with alkylborane reagents. organic-chemistry.org
Step 3: Deprotection to Yield the Final Product
The final step is the removal of the protecting group to unveil the desired secondary amine, this compound. The conditions for deprotection are specific to the protecting group used.
Boc Deprotection: The Boc group is labile under acidic conditions. Treatment with strong acids like trifluoroacetic acid (TFA) or hydrochloric acid (HCl) in an appropriate solvent efficiently cleaves the carbamate, releasing the free amine. masterorganicchemistry.com
Cbz Deprotection: The Cbz group is typically removed by catalytic hydrogenation. Using a palladium catalyst on a carbon support (Pd/C) under a hydrogen atmosphere effectively cleaves the benzyl-oxygen bond, liberating the amine. masterorganicchemistry.com
The selection of the protecting group is crucial and depends on the stability of other functional groups in the molecule to the deprotection conditions.
The following table outlines a representative synthetic scheme for the preparation of this compound using the Boc protecting group strategy.
Interactive Data Table: Synthesis of this compound via Boc-Protection Strategy
| Step | Reaction | Reactants | Reagents & Conditions | Product |
| 1 | Protection | 4-propoxyaniline | Di-tert-butyl dicarbonate (B1257347) ((Boc)₂O), Triethylamine (Et₃N), Dichloromethane (CH₂Cl₂), Room Temperature | tert-butyl N-(4-propoxyphenyl)carbamate |
| 2 | N-Butylation | tert-butyl N-(4-propoxyphenyl)carbamate | Sodium hydride (NaH), 1-Bromobutane (CH₃(CH₂)₃Br), Tetrahydrofuran (THF), 0 °C to Room Temperature | tert-butyl N-butyl-N-(4-propoxyphenyl)carbamate |
| 3 | Deprotection | tert-butyl N-butyl-N-(4-propoxyphenyl)carbamate | Trifluoroacetic acid (TFA), Dichloromethane (CH₂Cl₂), Room Temperature | This compound |
In-depth Spectroscopic Analysis of this compound Remains Elusive
A comprehensive review of available scientific literature and spectral databases reveals a significant gap in the experimental characterization of the chemical compound This compound . Despite extensive searches for its spectroscopic data, including Nuclear Magnetic Resonance (NMR) and Vibrational Spectroscopy, no specific, detailed experimental findings for this particular molecule have been publicly documented.
This absence of data prevents a thorough and scientifically accurate analysis as requested. The generation of detailed research findings, including data tables for ¹H NMR, ¹³C NMR, 2D NMR, Infrared (IR), and Raman spectroscopy, is contingent upon the availability of experimental results from the scientific community.
While general principles of spectroscopy can predict the expected spectral features of this compound based on its structural components—a butyl group, a propoxy group, and a disubstituted benzene (B151609) ring attached to a secondary amine—these predictions remain theoretical. A rigorous scientific article, as outlined, requires concrete experimental data for accurate structural assignment and functional group identification.
Until such experimental data for this compound is published, a detailed spectroscopic characterization as laid out in the requested article structure cannot be completed.
Advanced Spectroscopic Characterization
Electronic Spectroscopy (UV-Vis) for Chromophore Analysis
The electronic absorption spectrum of N-Butyl-N-(4-propoxyphenyl)amine is primarily determined by the chromophoric p-alkoxy-N-alkylaniline system. The benzene (B151609) ring and the nitrogen lone pair constitute the principal chromophore. The absorption bands in the UV-Vis region arise from π → π* and n → π* electronic transitions.
The aniline (B41778) chromophore itself typically displays two absorption bands: an intense primary band (E-band) around 230-240 nm and a secondary band (B-band) around 280-290 nm. The substitution on the nitrogen atom and the para position on the ring significantly influences the position and intensity of these bands.
N-Alkylation: The substitution of a butyl group on the nitrogen atom (N-alkylation) is known to cause a bathochromic shift (a shift to longer wavelengths) of the B-band. This is due to the electron-donating inductive effect of the alkyl group, which raises the energy of the highest occupied molecular orbital (HOMO).
p-Alkoxy Substitution: The propoxy group at the para position is a strong auxochrome. Its oxygen atom has lone pairs of electrons that can be delocalized into the benzene ring through resonance. This extended conjugation significantly shifts both the primary and secondary absorption bands to longer wavelengths and increases their intensity (hyperchromic effect).
Expected UV-Vis Absorption Characteristics
| Transition | Expected Wavelength (λmax) | Structural Origin |
|---|---|---|
| π → π* (E-band) | > 240 nm | Substituted Benzene Ring |
| π → π* (B-band) | > 290 nm | Delocalized system involving the N-lone pair and the phenyl ring |
Mass Spectrometry for Molecular Weight and Fragmentation Pattern Determination
Mass spectrometry is a critical tool for determining the molecular weight and elucidating the structure of this compound by analyzing its fragmentation pattern upon ionization. The nominal molecular weight of this compound is 207 g/mol .
In an electron ionization (EI) mass spectrum, the molecule is expected to produce a distinct molecular ion peak (M⁺) at m/z 207. The subsequent fragmentation would likely proceed through several characteristic pathways for N-alkylated aromatic amines.
Alpha-Cleavage: The most characteristic fragmentation for N-alkylanilines is the cleavage of the C-C bond alpha to the nitrogen atom. For the N-butyl group, this would involve the loss of a propyl radical (•C3H7), leading to a prominent fragment ion at m/z 164.
Benzylic-type Cleavage: Cleavage of the bond between the nitrogen and the butyl group can occur, leading to the loss of a butyl radical (•C4H9) to yield a fragment at m/z 150.
Loss of Alkene: A McLafferty-type rearrangement could lead to the loss of butene (C4H8) from the molecular ion, resulting in a fragment at m/z 151.
Cleavage of the Propoxy Group: The ether linkage can also fragment. Loss of a propyl radical (•C3H7) from the propoxy group would result in a fragment at m/z 164. Loss of propene (C3H6) via rearrangement would lead to a fragment corresponding to N-butyl-p-hydroxyaniline at m/z 165.
While direct mass spectral data for this compound is not available, data for the related compound N-butylaniline shows a molecular ion at m/z 149 and significant fragmentation. nih.gov The predicted fragmentation pattern for the target compound is based on these established principles.
Predicted Major Mass Spectral Fragments
| m/z | Proposed Fragment Ion | Likely Fragmentation Pathway |
|---|---|---|
| 207 | [C13H21NO]⁺ | Molecular Ion (M⁺) |
| 164 | [M - C3H7]⁺ | Alpha-cleavage of the N-butyl group |
| 150 | [M - C4H9]⁺ | Cleavage of the N-butyl group |
| 151 | [M - C4H8]⁺ | McLafferty rearrangement |
Elemental Compositional Analysis
Elemental analysis provides the percentage composition of the constituent elements (carbon, hydrogen, nitrogen, and oxygen) in the compound. This experimental data is used to confirm the empirical and molecular formula. The molecular formula for this compound is C13H21NO. The theoretical elemental composition can be calculated from its molecular weight (207.32 g/mol ).
Theoretical Elemental Composition of this compound
| Element | Symbol | Atomic Weight | Number of Atoms | Total Weight | Percentage |
|---|---|---|---|---|---|
| Carbon | C | 12.011 | 13 | 156.143 | 75.32% |
| Hydrogen | H | 1.008 | 21 | 21.168 | 10.21% |
| Nitrogen | N | 14.007 | 1 | 14.007 | 6.76% |
| Oxygen | O | 15.999 | 1 | 15.999 | 7.72% |
| Total | | | | 207.317 | 100.00% |
Experimental determination of these percentages through combustion analysis is a fundamental step in the characterization of a newly synthesized sample of this compound, serving to verify its purity and confirm its chemical formula.
Crystallographic Analysis and Solid State Architecture
Single-Crystal X-ray Diffraction Studies
Molecular Conformation and Geometry
Without experimental data from SC-XRD, the specific molecular conformation and geometry of N-Butyl-N-(4-propoxyphenyl)amine in the solid state remain undetermined. Such an analysis would typically define the torsional angles of the butyl and propoxy chains, the geometry of the amine group, and the planarity of the phenyl ring.
Supramolecular Assembly and Packing Motifs
The study of supramolecular assembly focuses on how molecules organize in the crystalline state through non-covalent interactions. This organization dictates the material's bulk properties. As no crystallographic data is available, the packing motifs and extended network structures of this compound are unknown.
Intermolecular Interactions and Hirshfeld Surface Analysis
Hirshfeld surface analysis is a computational method used to visualize and quantify intermolecular interactions within a crystal. This analysis is contingent on the availability of crystallographic information files (CIFs) generated from single-crystal X-ray diffraction data. Consequently, an analysis of the intermolecular contacts for this compound cannot be performed.
Powder X-ray Diffraction for Crystalline Phase Identification
Powder X-ray diffraction (PXRD) is a technique used to identify crystalline phases of a material and can be used to determine its purity and unit cell dimensions. Each crystalline solid has a unique PXRD pattern, which serves as a "fingerprint" for that specific phase. In the absence of any published studies, the powder diffraction pattern for this compound has not been recorded or reported.
Computational Chemistry and Theoretical Modeling
Quantum Chemical Calculations (e.g., DFT, Ab Initio)
Quantum chemical calculations are at the heart of modern computational chemistry. Methods like Density Functional Theory (DFT) and ab initio calculations are used to solve the Schrödinger equation (or its density-based equivalent) for a given molecule. DFT, in particular, has become a popular choice due to its balance of accuracy and computational cost, making it suitable for studying medium-sized organic molecules. nih.gov These calculations form the basis for all subsequent analyses, from geometry optimization to the prediction of spectroscopic properties.
A crucial first step in any computational study is to determine the most stable three-dimensional arrangement of atoms in the molecule, known as its equilibrium geometry. Geometry optimization is an algorithmic process that calculates the forces on each atom and adjusts their positions until a minimum on the potential energy surface is found. This process yields key structural parameters such as bond lengths, bond angles, and dihedral angles. nih.gov
For a flexible molecule like N-Butyl-N-(4-propoxyphenyl)amine, with its rotatable butyl and propoxy groups, a single minimum-energy structure is insufficient. A thorough conformational analysis would be required to map the entire conformational landscape. This involves systematically rotating the flexible bonds to identify all stable conformers (local minima) and the transition states that connect them, providing a comprehensive picture of the molecule's dynamic structure.
Once the geometry is optimized, the electronic structure can be analyzed in detail. A key component of this is the study of Frontier Molecular Orbitals (FMOs): the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). iupac.org
HOMO: Represents the orbital from which the molecule is most likely to donate electrons. Its energy level is related to the molecule's ionization potential and its ability to act as a nucleophile. youtube.com
LUMO: Represents the orbital to which the molecule is most likely to accept electrons. Its energy level is related to the electron affinity and the molecule's electrophilic character. youtube.com
The energy gap between the HOMO and LUMO (ΔE = ELUMO – EHOMO) is a critical parameter that indicates the molecule's chemical reactivity and kinetic stability. sapub.org A small energy gap suggests that the molecule is more easily excitable and more chemically reactive. Analysis of the spatial distribution of the HOMO and LUMO would reveal which parts of the this compound molecule are most involved in electron-donating and electron-accepting interactions.
A Molecular Electrostatic Potential (MEP) map is a visual representation of the total electrostatic potential on the surface of a molecule. It is an invaluable tool for predicting how a molecule will interact with other charged or polar species. The MEP map uses a color scale to indicate different potential values:
Red/Yellow: Regions of negative potential, typically associated with lone pairs on electronegative atoms (like the nitrogen and oxygen in this compound). These areas are susceptible to electrophilic attack.
Blue: Regions of positive potential, usually found around electropositive atoms like hydrogen, especially those attached to heteroatoms. These areas are favorable for nucleophilic attack.
Green: Regions of neutral or near-zero potential.
For this compound, an MEP map would highlight the electron-rich areas around the amine nitrogen and the ether oxygen, as well as the electron-deficient regions, providing a clear guide to its intermolecular interaction sites.
Natural Bond Orbital (NBO) analysis transforms the complex, delocalized molecular orbitals from a quantum calculation into a more intuitive picture of localized bonds and lone pairs, closely resembling the familiar Lewis structure. uni-muenchen.de This method provides quantitative insights into bonding, hybridization, and, crucially, intramolecular charge transfer and hyperconjugative interactions. By examining the interactions between filled (donor) and empty (acceptor) orbitals, NBO analysis can quantify the stability derived from delocalization effects, such as the interaction between a lone pair on the nitrogen atom and an adjacent anti-bonding orbital. wisc.edunih.gov
Reduced Density Gradient (RDG) analysis is a technique used to visualize and characterize non-covalent interactions (NCIs), such as van der Waals forces, hydrogen bonds, and steric repulsion. It plots the RDG against the electron density, allowing for the identification and classification of different interaction types within the molecule or between molecules. For this compound, RDG analysis could reveal weak intramolecular interactions that contribute to the stability of certain conformations.
Prediction of Spectroscopic Parameters (e.g., vibrational frequencies, chemical shifts)
Quantum chemical calculations can predict various spectroscopic properties with a reasonable degree of accuracy. By calculating the second derivatives of the energy with respect to atomic positions, one can determine the harmonic vibrational frequencies. These theoretical frequencies correspond to the stretching, bending, and torsional modes that are observed experimentally in Infrared (IR) and Raman spectra. sapub.org While theoretical frequencies often require a scaling factor to match experimental values, they are invaluable for assigning specific peaks in an experimental spectrum to particular molecular motions.
Similarly, methods like the Gauge-Independent Atomic Orbital (GIAO) method can be used to predict NMR chemical shifts (¹H and ¹³C) for the molecule. Comparing these predicted shifts to experimental data can help confirm the proposed structure and assign resonances.
Reaction Pathway and Transition State Analysis
Theoretical modeling is a powerful tool for elucidating reaction mechanisms. For a potential reaction involving this compound, such as an electrophilic substitution on the aromatic ring or a reaction at the amine nitrogen, computational methods can be used to map the entire reaction pathway.
This involves:
Optimizing the geometries of the reactants, products, and any intermediates.
Locating the transition state (TS) structure, which is a first-order saddle point on the potential energy surface connecting reactants to products. nih.gov
Calculating the activation energy barrier (the energy difference between the transition state and the reactants), which is the primary determinant of the reaction rate. nih.gov
By analyzing the geometry and electronic structure of the transition state, chemists can gain a deep understanding of how bonds are broken and formed during the reaction.
Chemical Reactivity, Transformations, and Derivatization
Reactions at the Amine Nitrogen Center
The nitrogen center's reactivity is the focal point for understanding the transformations of N-Butyl-N-(4-propoxyphenyl)amine.
The nitrogen atom in this compound readily undergoes acylation and sulfonylation. These reactions involve the substitution of the hydrogen atom on the nitrogen with an acyl or sulfonyl group, respectively.
Acylation: This can be achieved using various acylating agents, such as acid chlorides or anhydrides. For instance, reaction with an acyl chloride (R-COCl) or an acid anhydride (B1165640) ((RCO)₂O) in the presence of a base to neutralize the resulting acid (HCl or RCOOH) yields the corresponding N-acyl derivative. The reaction involves the nucleophilic attack of the amine nitrogen on the electrophilic carbonyl carbon of the acylating agent. A variety of acylation reagents are available, including those with fluorinated groups like N-methyl-bis(trifluoroacetamide) (MBTFA) and heptafluorobutyric anhydride (HFBA), which are noted for producing volatile derivatives suitable for gas chromatography. nih.govchemcoplus.co.jp
Sulfonylation: Similarly, sulfonylation occurs when the amine reacts with a sulfonyl chloride (R-SO₂Cl). This reaction is often used in derivatization for analytical purposes. A notable example is the use of 2-naphthalenesulfonyl chloride (NSCl), which can be catalyzed by compounds like 1-methylpyrrole. nih.gov The resulting sulfonamide is generally a stable crystalline solid. Mass spectrometry confirms that derivatization with reagents like NSCl occurs at the secondary amine nitrogen. nih.gov
| Reaction Type | Reagent Class | Example Reagent | Product Type |
| Acylation | Acid Anhydrides | Heptafluorobutyric anhydride (HFBA) nih.gov | N-Acyl Amine |
| Acylation | Bisacylamides | N-methyl-bis(trifluoroacetamide) (MBTFA) chemcoplus.co.jp | N-Acyl Amine |
| Sulfonylation | Sulfonyl Chlorides | 2-Naphthalenesulfonyl chloride (NSCl) nih.gov | N-Sulfonyl Amine (Sulfonamide) |
As a secondary amine, this compound can react with aldehydes or ketones under acidic conditions to form enamines. masterorganicchemistry.com The reaction proceeds through an initial nucleophilic addition of the amine to the carbonyl group, followed by dehydration.
The mechanism involves several steps:
Protonation of the carbonyl oxygen by an acid catalyst.
Nucleophilic attack by the secondary amine on the carbonyl carbon to form a carbinolamine intermediate.
Protonation of the hydroxyl group of the carbinolamine, turning it into a good leaving group (water).
Elimination of water to form a resonance-stabilized iminium ion.
Deprotonation of an alpha-carbon (a carbon atom adjacent to the nitrogen) by a base to yield the neutral enamine product. masterorganicchemistry.com
For this compound, deprotonation would occur on the carbon of the butyl group adjacent to the nitrogen, resulting in an enamine. Enamines are valuable synthetic intermediates due to the nucleophilic character of their α-carbon. masterorganicchemistry.com
The lone pair of electrons on the nitrogen atom imparts nucleophilic character to this compound. This allows it to participate in nucleophilic substitution reactions with suitable electrophiles. For example, it can react with alkyl halides in an Sₙ2 reaction to form a quaternary ammonium (B1175870) salt, although this is less common for secondary amines compared to primary amines. The reactivity can be influenced by steric hindrance from the butyl and phenyl groups.
The nucleophilicity of amines is a critical parameter in such reactions. researchgate.net In modern synthetic methods, specialized reagents can facilitate the nucleophilic substitution of alcohols with amines, a process that is typically challenging. researchgate.net This highlights the potential for this compound to act as a nucleophile under specific, optimized conditions. researchgate.net
Derivatization Methods for Analytical Characterization and Detection
Derivatization is a crucial technique in the analysis of amines like this compound, which may lack a strong chromophore or fluorophore for sensitive detection in techniques like High-Performance Liquid Chromatography (HPLC). thermofisher.com The process involves converting the analyte into a derivative that is more easily detected and separated. nih.govresearch-solution.com
Both pre- and post-column derivatization strategies are employed in the chromatographic analysis of amines. actascientific.comactascientific.com
Pre-column Derivatization: In this approach, the analyte is derivatized before it is injected into the HPLC system. thermofisher.com This technique can enhance the sensitivity and selectivity of detection by attaching a chromophoric or fluorophoric tag to the amine. thermofisher.com It can also improve the chromatographic properties of the analyte, such as its retention and peak shape, by reducing its polarity. thermofisher.com Reagents like 9-fluorenylmethyl chloroformate (FMOC-Cl) are commonly used for the pre-column derivatization of secondary amines. nih.govthermofisher.com The reaction with FMOC-Cl is rapid and forms stable derivatives. thermofisher.comresearchgate.net
Post-column Derivatization: This method involves derivatizing the analyte after it has been separated on the chromatographic column but before it reaches the detector. actascientific.comtandfonline.comtandfonline.com This approach avoids the potential for multiple derivative products and can be fully automated. tandfonline.comnih.gov Reagents like 4-chloro-7-nitrobenzo-2-oxa-1,3-diazole (NBD-Cl) have been proposed for the post-column derivatization of both primary and secondary amines, offering fluorescence detection. tandfonline.comtandfonline.com The optimization of post-column reactions involves careful control of parameters such as reagent concentration, pH, temperature, and reaction time. tandfonline.comtandfonline.com
The choice of derivatizing reagent is dictated by the detection method to be used. nih.gov For UV-Vis detection, a reagent that introduces a strong chromophore is selected. For fluorescence detection, a fluorogenic reagent is necessary.
Several reagents are suitable for derivatizing secondary amines like this compound:
9-Fluorenylmethyl chloroformate (FMOC-Cl): Reacts with secondary amines to form highly fluorescent derivatives, making it suitable for sensitive detection in liquid chromatography. nih.govthermofisher.com
Dansyl chloride (5-dimethylaminonaphthalene-1-sulfonyl chloride): Another classic reagent that produces fluorescent derivatives with primary and secondary amines. thermofisher.com
2-Naphthalenesulfonyl chloride (NSCl): Used for pre-column derivatization to allow for UV detection at 254 nm. nih.gov
Pentafluorobenzoyl chloride (PFBCI): A reagent used in gas chromatography that creates derivatives highly sensitive to electron capture detection (ECD). It is very reactive with secondary amines. research-solution.com
Optimization of the derivatization reaction is critical for achieving reproducible and sensitive results. Key parameters to optimize include:
pH: The reaction is often carried out in a buffered solution at a specific pH to ensure the amine is in its nucleophilic free base form and to facilitate the reaction. nih.govnih.gov
Reagent Concentration: A molar excess of the derivatizing reagent is typically used to drive the reaction to completion.
Reaction Time and Temperature: These conditions must be controlled to ensure complete derivatization without causing degradation of the analyte or the derivative. researchgate.net
Solvent: The choice of solvent can influence reaction kinetics and the stability of the resulting derivative.
| Derivatizing Reagent | Abbreviation | Suitable for | Detection Method |
| 9-Fluorenylmethyl chloroformate nih.govthermofisher.com | FMOC-Cl | Secondary Amines | Fluorescence, UV |
| 5-Dimethylaminonaphthalene-1-sulfonyl chloride thermofisher.com | Dansyl Chloride | Primary & Secondary Amines | Fluorescence |
| 2-Naphthalenesulfonyl chloride nih.gov | NSCl | Secondary Amines | UV |
| 4-Chloro-7-nitrobenzo-2-oxa-1,3-diazole tandfonline.comtandfonline.com | NBD-Cl | Primary & Secondary Amines | Fluorescence |
| Pentafluorobenzoyl chloride research-solution.com | PFBCI | Secondary Amines | Electron Capture (GC) |
Reactions Involving the Aromatic Ring and Alkoxy Side Chain
The chemical behavior of this compound in reactions targeting the aromatic ring and the alkoxy side chain is governed by the interplay of the electronic effects of the N-butylamino and propoxy substituents. Both groups are electron-donating, which activates the aromatic ring towards electrophilic aromatic substitution and influences the reactivity of the propoxy side chain.
Electrophilic Aromatic Substitution
The N-butylamino and propoxy groups are ortho, para-directing activators of the benzene (B151609) ring for electrophilic aromatic substitution (EAS). The lone pair of electrons on the nitrogen and oxygen atoms can be delocalized into the aromatic system, increasing the electron density at the ortho and para positions relative to the substituents. In this compound, the para position is occupied by the propoxy group, meaning electrophilic attack will be directed to the positions ortho to the N-butylamino group (positions 2 and 6) and ortho to the propoxy group (positions 3 and 5). The powerful activating and directing effect of the amino group typically dominates, favoring substitution at positions 2 and 6.
While specific experimental data for this compound is not extensively detailed in the surveyed literature, the expected reactions based on the principles of organic chemistry are outlined below.
Nitration:
Nitration of the aromatic ring is expected to occur readily under mild conditions due to the activated nature of the substrate. The reaction introduces a nitro (-NO2) group onto the ring. Given the directing effects of the substituents, the primary products would be the ortho-nitro derivatives with respect to the N-butylamino group.
| Reaction | Reagents and Conditions | Major Expected Product(s) |
| Nitration | HNO3, H2SO4 (mild conditions) | N-Butyl-N-(2-nitro-4-propoxyphenyl)amine |
Halogenation:
Halogenation with bromine or chlorine is anticipated to proceed rapidly, even without a Lewis acid catalyst, due to the high electron density of the aromatic ring. The substitution will primarily occur at the positions ortho to the strongly activating N-butylamino group.
| Reaction | Reagents and Conditions | Major Expected Product(s) |
| Bromination | Br2 in a non-polar solvent (e.g., CCl4) | N-Butyl-N-(2-bromo-4-propoxyphenyl)amine |
| Chlorination | Cl2 in a non-polar solvent (e.g., CCl4) | N-Butyl-N-(2-chloro-4-propoxyphenyl)amine |
Sulfonation:
Sulfonation involves the introduction of a sulfonic acid (-SO3H) group. The reaction is typically carried out with fuming sulfuric acid (H2SO4/SO3). Similar to other EAS reactions, the substitution is expected at the positions ortho to the N-butylamino group.
| Reaction | Reagents and Conditions | Major Expected Product(s) |
| Sulfonation | Fuming sulfuric acid (H2SO4/SO3) | 2-(N-Butylamino)-5-propoxybenzenesulfonic acid |
Friedel-Crafts Acylation:
Friedel-Crafts acylation introduces an acyl group (R-C=O) to the aromatic ring using an acyl halide or anhydride with a Lewis acid catalyst (e.g., AlCl3). byjus.comorganic-chemistry.org This reaction typically requires stoichiometric amounts of the catalyst, as both the reactant and the product can form complexes with the Lewis acid. byjus.com The acylation is expected to occur at the less sterically hindered position ortho to the N-butylamino group.
| Reaction | Reagents and Conditions | Major Expected Product(s) |
| Acetylation | Acetyl chloride (CH3COCl), AlCl3 | 1-(2-(N-Butylamino)-5-propoxyphenyl)ethan-1-one |
Friedel-Crafts Alkylation:
Friedel-Crafts alkylation with alkyl halides and a Lewis acid catalyst is generally not the preferred method for introducing alkyl groups to highly activated rings like this compound due to the high probability of polyalkylation. byjus.com Furthermore, the reaction is prone to carbocation rearrangements, which can lead to a mixture of products. byjus.com
Reactions of the Alkoxy Side Chain
The propoxy group (-O-CH2CH2CH3) can undergo reactions typical of alkyl aryl ethers.
Ether Cleavage:
The ether linkage can be cleaved under harsh conditions with strong acids, such as hydroiodic acid (HI) or hydrobromic acid (HBr). wikipedia.orglibretexts.orgyoutube.com The reaction proceeds via protonation of the ether oxygen, followed by nucleophilic attack of the halide ion. In the case of an alkyl aryl ether, the cleavage will yield a phenol (B47542) and an alkyl halide because the sp2-hybridized carbon of the aromatic ring is resistant to nucleophilic attack. libretexts.org
| Reaction | Reagents and Conditions | Expected Products |
| Ether Cleavage | Excess HI, heat | 4-(N-Butylamino)phenol and 1-iodopropane |
Oxidative Cleavage:
Oxidative cleavage of the ether bond can be achieved using certain oxidizing agents. For instance, some fungal peroxygenases have been shown to cleave ether bonds in compounds like 1,4-dimethoxybenzene, yielding the corresponding phenol. nih.gov While specific studies on this compound are not available, similar enzymatic or strong chemical oxidation could potentially lead to the cleavage of the propoxy group.
Catalytic Applications of Amine Analogues
Organocatalysis Mediated by Amine Derivatives
Organocatalysis, the use of small organic molecules to accelerate chemical reactions, has seen a surge in interest, with amine derivatives playing a central role. Their mechanisms of action are diverse, primarily revolving around the formation of iminium and enamine intermediates.
The formation of carbon-carbon bonds is a cornerstone of organic synthesis, and amine derivatives are effective catalysts for several key reactions, including the Knoevenagel condensation and the Henry reaction.
The Knoevenagel condensation involves the reaction of a carbonyl compound with an active methylene (B1212753) compound, typically catalyzed by a weak amine base. umich.edu The reaction can be catalyzed by primary, secondary, or tertiary amines through different mechanisms. researchgate.net For instance, secondary amines can react with carbonyls to form an iminium ion intermediate, which is then attacked by the enolate of the active methylene compound. acs.org Studies have shown that primary-amine-based catalysts can offer better conversion rates compared to tertiary amines in certain systems. researchgate.net Poly(amidoamine) (PAMAM) dendrimers have also been successfully used as organocatalysts for Knoevenagel condensations in water, providing good to excellent yields and allowing for easy separation of the catalyst. umich.educusat.ac.in
The Henry reaction , or nitroaldol reaction, is a base-catalyzed carbon-carbon bond-forming reaction between a nitroalkane and a carbonyl compound. mdpi.com A variety of amine bases can be employed to catalyze this transformation. Organocatalytic methods, particularly those inducing enantioselectivity, have become a significant focus. mdpi.com For example, tandem reactions like the Michael/Henry reaction can be catalyzed by chiral secondary amines such as diphenylprolinol silyl (B83357) ether, leading to the formation of multiple stereogenic centers with high control. mdpi.com
| Reaction | Amine Catalyst Type | Substrates | Key Feature |
| Knoevenagel Condensation | Primary, Secondary, or Tertiary Amines; PAMAM Dendrimers | Aldehydes/Ketones + Active Methylene Compounds | Forms α,β-unsaturated products; mechanism depends on amine type. umich.eduresearchgate.net |
| Henry (Nitroaldol) Reaction | Amine Bases, Chiral Secondary Amines | Aldehydes/Ketones + Nitroalkanes | Forms β-nitro alcohols; valuable for synthesis of amino alcohols. mdpi.com |
Amine derivatives excel at activating carbonyl compounds by transiently converting them into more reactive species. This is primarily achieved through two key catalytic modes: iminium and enamine catalysis. rsc.org
Iminium catalysis typically involves the reaction of a chiral secondary amine with an α,β-unsaturated aldehyde or ketone. rsc.org This condensation forms a positively charged iminium ion, which lowers the molecule's Lowest Unoccupied Molecular Orbital (LUMO). This activation renders the β-carbon more electrophilic and susceptible to attack by nucleophiles. acs.orgrsc.org This strategy is widely used in various transformations, including cycloadditions and conjugate additions. acs.orgnobelprize.org The geometry of the iminium ion, controlled by the catalyst's structure, is crucial for achieving high enantioselectivity. princeton.edu
Enamine catalysis , in contrast, involves the reaction of a primary or secondary amine catalyst with a saturated aldehyde or ketone. rsc.orgtum.de The resulting enamine intermediate has a higher Highest Occupied Molecular Orbital (HOMO) than the starting carbonyl compound, making the α-carbon nucleophilic. rsc.orgnobelprize.org This "umpolung" (reversal of polarity) allows the enamine to attack various electrophiles. nobelprize.org Enamine catalysis has been successfully applied to a wide range of reactions, including alkylations and aldol (B89426) reactions. nobelprize.orgtum.de
The synergy between these two modes has also been exploited in powerful cascade reactions, where an iminium-catalyzed step is followed by an enamine-catalyzed transformation within the same reaction vessel. nobelprize.org
| Catalysis Mode | Amine Type | Substrate Activated | Mechanism of Activation | Resulting Reactivity |
| Iminium Catalysis | Secondary Amines | α,β-Unsaturated Carbonyls | Formation of an iminium ion; LUMO-lowering. rsc.org | Enhanced electrophilicity at the β-position. |
| Enamine Catalysis | Primary or Secondary Amines | Saturated Carbonyls | Formation of an enamine; HOMO-raising. rsc.org | Enhanced nucleophilicity at the α-position. |
Heterogeneous Catalysis Utilizing Amine-Functionalized Supports
Immobilizing amine functionalities onto solid supports creates robust, recyclable heterogeneous catalysts. These materials are particularly valuable for large-scale industrial applications and green chemistry initiatives, such as carbon dioxide utilization and efficient functionalization reactions.
The capture and conversion of carbon dioxide (CO₂) into value-added chemicals is a critical area of research aimed at mitigating climate change. Amine-functionalized materials have emerged as highly effective catalysts for this purpose. osti.gov The amine groups on the solid support can capture CO₂ and, in the presence of a co-catalyst or active metal sites, facilitate its conversion.
A common application is the synthesis of cyclic carbonates from the reaction of CO₂ with epoxides. researchgate.netnih.gov Heterogeneous catalysts, such as bi-functional materials bearing both amine-derived moieties (e.g., imidazolium (B1220033) salts) and Lewis acidic sites (e.g., Sn or Zn), have shown excellent performance, allowing reactions to proceed at lower temperatures. nih.gov Similarly, multiple-amine composites have demonstrated high efficiency for converting CO₂ under atmospheric pressure. researchgate.net The amine groups serve to adsorb and activate the CO₂ molecules, while other sites on the catalyst facilitate the ring-opening of the epoxide. researchgate.net Cryogels based on carboxylated graphene oxide functionalized with different amines have also been explored, showing that the structure and density of the amine affect CO₂ uptake performance. mdpi.com
| Catalyst Support/Type | Amine Functionality | CO₂ Reaction | Key Finding |
| Silica Architecture | Imidazolium Salts & Sn/Zn Sites | Cycloaddition with Epoxides | Bi-functional catalyst enables lower reaction temperatures (below 150 °C). nih.gov |
| Polystyrene Resin | Polyethylenimine (PEI) | Cycloaddition with Epoxides | Effective under atmospheric pressure without solvents. researchgate.net |
| Metal-Organic Framework (DUT-5) | Single-site Cobalt | N-Formylation of Amines | Active and recyclable catalyst for converting amines and CO₂ to formamides. rsc.org |
| Graphene Oxide Cryogels | Various Amines (e.g., EDA) | CO₂ Adsorption | Amine type and chain length influence CO₂ uptake capacity. mdpi.com |
N-formylation of amines is a fundamental transformation that produces formamides, which are important intermediates in the synthesis of pharmaceuticals and other valuable chemicals. rsc.orgresearchgate.net Catalytic methods using CO₂ as a C1 source are particularly attractive from a sustainability perspective. researchgate.netacs.org
Heterogeneous catalysts, such as single-site cobalt supported on metal-organic frameworks (MOFs), have been shown to be active for the N-formylation of a wide range of primary and secondary amines using CO₂ and a reducing agent like H₂ or phenylsilane. rsc.org These catalysts can be recycled multiple times without a significant loss of activity. rsc.org Iron-based pincer complexes have also been developed as highly productive catalysts for the same transformation. acs.org
Besides using CO₂, other methods for N-formylation have been developed. A simple and efficient method involves using a catalytic amount of molecular iodine with formic acid under solvent-free conditions, which is applicable to a broad range of amines. organic-chemistry.org This approach avoids toxic reagents and undesirable byproducts, offering a practical and green alternative for synthesizing formamides. organic-chemistry.org
Environmental Fate, Transformation, and Degradation Pathways
Abiotic Degradation Mechanisms
Abiotic degradation refers to the breakdown of chemical compounds by non-biological factors in the environment. Key abiotic processes for N-Butyl-N-(4-propoxyphenyl)amine include degradation by light, heat, and oxidation, as well as its stability in water.
Photochemical degradation is the breakdown of chemicals by light, particularly ultraviolet (UV) radiation from the sun. While specific studies on the direct photochemical degradation of this compound are limited, the behavior of similar aromatic amines suggests potential pathways. The atmospheric photo-oxidation of amines is primarily initiated by hydroxyl (OH) radicals, which abstract a hydrogen atom from the amine. nilu.comnilu.no This initial reaction can lead to the formation of various degradation products. For aromatic compounds, this can result in the formation of hydroxylated intermediates. nih.gov The presence of other substances in the environment, such as humic acids, can act as photosensitizers and accelerate this degradation process.
Thermal and oxidative degradation involves the breakdown of a compound at elevated temperatures and in the presence of oxygen. This compound, as an aminic antioxidant, is designed to undergo oxidation to protect other materials, such as lubricants, from degradation. smarteureka.comnlgi.org This process is particularly relevant in industrial applications where high temperatures are common.
The oxidation of aminic antioxidants is a complex process that can lead to the formation of various byproducts, including soluble and insoluble products that can contribute to sludge and varnish formation in machinery. lubesngreases.com The effectiveness of aminic antioxidants is temperature-dependent, with better performance at higher temperatures compared to phenolic antioxidants. nlgi.orgresearchgate.net The degradation of lubricants is influenced by oxidation, which can lead to changes in viscosity and the formation of corrosive substances. smarteureka.com
The table below outlines the general effects of thermal and oxidative stress on aminic antioxidants.
| Condition | Effect on Aminic Antioxidants | Resulting Products |
| High Temperature | Increased rate of oxidation and degradation | Formation of oligomers, sludge, varnish, and other degradation byproducts. lubesngreases.com |
| Presence of Oxygen | Reaction with the antioxidant to inhibit oxidation of the base material | Oxidized antioxidant derivatives. smarteureka.com |
| Presence of Metal Ions | Can catalyze oxidation reactions | Accelerated degradation of the antioxidant and the material it is protecting. |
Hydrolytic stability refers to a compound's resistance to breaking down in the presence of water. This compound is expected to be hydrolytically stable under typical environmental pH conditions. The ether and amine functional groups within its structure are generally resistant to hydrolysis unless under harsh conditions such as strong acids or bases.
Biotic Degradation Mechanisms (e.g., Microbial Transformations)
Biotic degradation is the breakdown of chemicals by living organisms, primarily microorganisms like bacteria and fungi. frontiersin.org Bacteria are capable of degrading a wide range of aromatic amines, often using them as a source of carbon and energy. frontiersin.orgnih.gov The degradation process for aromatic amines typically involves the release of ammonia (B1221849). nih.gov
The gut microbiota of animals, including humans, also plays a role in transforming environmental pollutants. acs.org These microorganisms can perform various reactions, including the reduction of nitroaromatic compounds to their corresponding amines. acs.org While specific data on this compound is scarce, the general pathways for microbial degradation of aromatic amines involve initial attacks on the aromatic ring or the amine group, leading to eventual mineralization. nih.gov
Identification and Characterization of Environmental Transformation Products
The degradation of this compound in the environment can lead to the formation of new compounds, some of which may be of environmental concern.
A significant concern with secondary amines like this compound is their potential to form N-nitrosamines and N-nitramines. sci-hub.senih.gov These compounds are formed when secondary amines react with nitrosating agents, which can be present in the environment from sources like nitrite (B80452) in water and soil, or nitrogen oxides in the atmosphere. sci-hub.sechemicea.com
The formation of N-nitrosamines is a well-documented reaction of secondary amines with nitrous acid and other nitrosating agents. sci-hub.seacs.orgorganic-chemistry.org This reaction can be influenced by various factors, including pH and the presence of other compounds. rsc.orgnih.gov Studies have shown that the reaction of secondary amines with peroxynitrite can lead to the formation of both N-nitrosamines and N-nitramines. nih.gov
The potential for this compound to form these transformation products is a key aspect of its environmental risk assessment. The table below summarizes the key reactants and resulting products in these transformation pathways.
| Reactant 1 | Reactant 2 (Nitrosating/Nitrating Agent) | Resulting Product | Significance |
| Secondary Amine (e.g., this compound) | Nitrous Acid (HNO₂) / Nitrite (NO₂⁻) | N-Nitrosamine | Probable human carcinogens. chemicea.comwikipedia.org |
| Secondary Amine | Peroxynitrite (ONOO⁻) | N-Nitrosamine and N-Nitramine | Formation can occur under physiological and environmental conditions. nih.gov |
| Secondary Amine | Nitrogen Oxides (NOx) in the atmosphere | N-Nitrosamine and N-Nitramine | Atmospheric transformation pathway. |
An article focusing on the environmental fate, transformation, and degradation pathways, as well as the environmental partitioning and transport behavior of the chemical compound “this compound” cannot be generated as requested.
Extensive searches for scientific literature and data pertaining specifically to "this compound" did not yield any information regarding its secondary amine degradation products or its environmental partitioning and transport behavior. The search results consistently provided information on other, more commonly studied amine compounds, particularly those used in industrial applications such as carbon capture. This information is not applicable to the specific and distinct chemical structure of "this compound".
Therefore, without any specific research findings or data for "this compound," it is not possible to provide a scientifically accurate and informative article that adheres to the provided outline. To do so would require speculation and extrapolation from other compounds, which would violate the core requirement for accuracy and focus on the specified chemical.
Structure Activity Relationship Sar Studies: Non Biological Contexts
Influence of N-Alkyl Chain Length on Chemical Properties and Reactivity
The length of the N-alkyl chain in N-aryl amines is a critical determinant of their chemical properties and reactivity. In the case of N-Butyl-N-(4-propoxyphenyl)amine, the butyl group plays a significant role in modulating its steric and electronic characteristics.
Generally, increasing the length of the N-alkyl chain in N-alkylanilines can have several effects. Longer alkyl chains increase the steric hindrance around the nitrogen atom, which can influence the rates of reactions involving nucleophilic attack by the nitrogen. For instance, in reactions where the aniline (B41778) nitrogen acts as a nucleophile, a bulkier alkyl group can decrease the reaction rate.
Conversely, the inductive effect of alkyl groups, which are electron-donating, can increase the electron density on the nitrogen atom and the aromatic ring. However, this effect is generally considered weaker than resonance effects. ualberta.ca The reactivity of N-alkylanilines can be significantly influenced by the reaction conditions and the nature of the reactants. For example, in the reaction of N-butyl-2,4,6-trinitroaniline with NaOH, the N-butyl group influences the reaction pathway, leading to different products depending on the solvent polarity. researchgate.net
The following table summarizes the general influence of increasing N-alkyl chain length on the properties of N-alkylanilines:
| Property | Influence of Increasing N-Alkyl Chain Length | Rationale |
| Nucleophilicity | Generally decreases | Increased steric hindrance around the nitrogen atom. |
| Basicity | Slight increase | Electron-donating inductive effect of the alkyl group. |
| Solubility in nonpolar solvents | Increases | Larger nonpolar alkyl chain enhances lipophilicity. |
| Boiling Point | Increases | Increased van der Waals forces due to larger molecular size. |
These trends highlight the delicate balance between steric and electronic effects that govern the chemical behavior of N-alkylanilines. The butyl group in this compound represents a moderate chain length, providing a balance between steric bulk and electronic effects.
Impact of Aromatic Ring Substituents on Molecular Interactions and Chemical Behavior
The nature and position of substituents on the aromatic ring profoundly affect the molecular interactions and chemical behavior of aniline derivatives. In this compound, the 4-propoxy group is a key modulator of the electronic properties of the phenyl ring.
The propoxy group (-OCH2CH2CH3) is an alkoxy group, which is classified as an activating group in electrophilic aromatic substitution reactions. libretexts.orglibretexts.org This is due to the resonance effect, where the lone pair of electrons on the oxygen atom can be delocalized into the aromatic π-system. libretexts.orgyoutube.com This electron donation increases the electron density of the aromatic ring, making it more susceptible to attack by electrophiles. lumenlearning.com
The resonance effect of the alkoxy group is strongest at the ortho and para positions. Since the propoxy group is in the para position in this compound, it strongly activates this position and the ortho positions relative to the amino group. This directing effect is crucial in determining the regioselectivity of reactions such as halogenation, nitration, and Friedel-Crafts reactions.
The table below outlines the effects of the 4-propoxy substituent on the properties of the aromatic ring:
| Property | Effect of 4-Propoxy Group | Mechanism |
| Reactivity in Electrophilic Aromatic Substitution | Increased | Resonance electron donation from the oxygen lone pair. libretexts.org |
| Directing Effect | Ortho, Para-directing | Increased electron density at the ortho and para positions. youtube.com |
| Acidity of N-H proton (in corresponding secondary amine) | Decreased | Electron donation from the propoxy group increases electron density on the nitrogen, making the proton less acidic. |
Conformational Effects of the Propoxyphenyl Moiety
The three-dimensional structure and conformational flexibility of a molecule are crucial in determining its interactions and reactivity. In this compound, the conformational freedom arises from rotations around several single bonds, including those within the n-butyl and propoxy groups, as well as the C-N and C-O bonds connecting them to the aromatic ring.
The table below summarizes the key rotational bonds and their potential impact on the conformation of this compound:
| Rotational Bond | Description | Impact on Conformation |
| Phenyl-O | Rotation of the propoxy group relative to the aromatic ring. | Influences the orientation of the propoxy chain and potential steric interactions with the N-butyl group in certain conformations. |
| O-CH2 | Rotation around the first C-C bond of the propoxy group. | Determines the initial direction of the alkyl chain away from the ring. |
| CH2-CH2 | Rotation within the propoxy chain. | Leads to various gauche and anti conformations of the propyl group. |
| N-Phenyl | Rotation of the butylamino group relative to the aromatic ring. | Affects the steric environment around the nitrogen and the ortho positions of the ring. |
| N-CH2 | Rotation around the first C-C bond of the butyl group. | Determines the orientation of the butyl chain. |
Understanding these conformational effects is important for predicting how the molecule might interact in various chemical environments, such as in solvent cages or at the active site of a catalyst.
Correlation of Structural Features with Catalytic Performance and Selectivity
N-alkylanilines and their derivatives can function as ligands for metal catalysts or, in some cases, act as catalysts themselves. The structural features of this compound, namely the N-butyl group and the 4-propoxyphenyl moiety, can significantly influence its performance and selectivity in catalytic applications.
The nitrogen atom of the amino group possesses a lone pair of electrons, which allows it to coordinate to metal centers, thus forming metal complexes that can act as catalysts. The steric and electronic properties of the substituents on the nitrogen and the aromatic ring will dictate the stability and reactivity of such complexes. The N-butyl group provides a certain degree of steric bulk, which can influence the coordination geometry around the metal center and, consequently, the selectivity of the catalytic reaction. For example, in nickel-catalyzed reactions, the nature of the ligand is crucial for the reaction's success and efficiency. organic-chemistry.org
Secondary N-alkylanilines can themselves undergo catalytic reactions, such as selective oxidative coupling to form azoxyarenes using a tungsten catalyst. nih.gov The nature of the N-alkyl group and the substituents on the aromatic ring can affect the yield and selectivity of such transformations.
The table below correlates the structural features of this compound with its potential catalytic performance:
| Structural Feature | Potential Influence on Catalytic Performance and Selectivity |
| N-Butyl Group | Steric Control: Can influence the approach of substrates to a coordinated metal center, thereby affecting stereoselectivity or regioselectivity. Solubility: Enhances solubility in nonpolar organic solvents often used in catalysis. |
| 4-Propoxyphenyl Group | Electronic Tuning: The electron-donating propoxy group can modulate the electron density at a coordinated metal center, thereby influencing its catalytic activity. Ligand Stability: Can affect the stability of the metal-ligand bond. |
| Nitrogen Lone Pair | Coordination Site: Acts as the primary binding site for metal ions in the formation of catalytic complexes. |
Furthermore, N-alkylanilines can be involved in various synthetic transformations, such as N-dealkylation-N-nitrosation or C-nitration, where the solvent and reaction conditions control the chemoselectivity. rsc.org The presence of the butyl and propoxy groups would be expected to influence the rates and outcomes of these reactions.
Q & A
Q. What are the standard protocols for inducing bladder carcinogenesis in rodent models using BBN?
BBN is administered orally via drinking water at concentrations of 0.05–0.1% for 8–20 weeks, depending on the species (rats or mice). Female Fischer 344 rats are commonly used due to their high susceptibility. Post-exposure, a 10–12 week latency period allows for tumor progression. Endpoints include histopathological evaluation of hyperplasia, dysplasia, and invasive carcinoma .
Q. How should researchers optimize dosing schedules to balance tumor incidence and experimental duration?
A quantitative dosing regimen (e.g., 0.05% BBN for 12 weeks in drinking water) achieves >90% tumor incidence in Fischer 344 rats by week 20. Shorter durations (8–10 weeks) may require higher doses but risk incomplete tumor progression. Dose-response validation via pilot studies is critical .
Q. What histopathological methods are recommended for evaluating BBN-induced urothelial lesions?
Use hematoxylin-eosin (H&E) staining to classify lesions into hyperplasia, dysplasia, and carcinoma. Scanning electron microscopy (SEM) and transmission electron microscopy (TEM) are employed to assess surface ultrastructural changes, such as loss of microridges and nuclear pleomorphism .
Advanced Research Questions
Q. How can researchers address contradictions in species-specific responses to BBN?
Mice (e.g., FVB strain) develop glandular differentiation and increased PD-L1 expression, whereas rats exhibit higher-grade tumors. Comparative studies using identical dosing protocols and endpoint assessments (e.g., histopathology, proteomic profiling) can elucidate mechanistic differences .
Q. What experimental designs are effective for studying synergistic effects between BBN and co-carcinogens like arsenic?
Co-administration of BBN (0.05% in drinking water) with subtoxic arsenic doses (10 ppm) accelerates urothelial damage in mice. Urinary biomarkers (e.g., matrix metalloproteases) and DNA content analysis via flow cytometry are used to quantify synergistic effects .
Q. How should chemopreventive agents be tested in BBN models?
Administer test compounds (e.g., green propolis extract) before or during BBN exposure. Use endpoints such as tumor multiplicity, proteolytic activity (MMP-2/9 assays), and immunohistochemistry for proliferation markers (Ki-67). Dose-response studies must account for potential interactions with BBN metabolism .
Q. What methodologies resolve discrepancies in DNA content analysis during early preneoplastic changes?
Flow cytometry of bladder epithelial cells can detect aneuploidy as early as 4 weeks post-BBN exposure. Combine with karyometric analysis to distinguish reactive hyperplasia from true preneoplastic lesions .
Q. How do molecular pathways (e.g., oxidative stress, inflammation) contribute to BBN-induced carcinogenesis?
Quantify reactive oxygen species (ROS) via lipid peroxidation assays (e.g., malondialdehyde levels) and inflammatory cytokines (IL-6, TNF-α) using ELISA. Pharmacological inhibition of NF-κB or ROS scavengers (e.g., N-acetylcysteine) can validate pathway roles .
Q. What strategies improve the reproducibility of invasive carcinoma models using BBN?
Use inbred strains (e.g., C57BL/6 mice) with standardized housing conditions. Monitor urinary pH and osmolarity, as acidic urine enhances BBN bioactivation. Survival surgeries for longitudinal sampling reduce inter-animal variability .
Q. How can multi-omics approaches clarify strain-specific differences in BBN susceptibility?
Integrative RNA sequencing, metabolomics (e.g., urinary 8-OHdG for DNA damage), and proteomics (MMP activity) identify strain-specific biomarkers. CRISPR-Cas9 knockouts of candidate genes (e.g., Cdx2) in resistant strains can validate mechanistic hypotheses .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
